molecular formula C26H30N6O3 B611855 2-{[2-乙氧基-4-(4-羟基哌啶-1-基)苯基]氨基}-5,11-二甲基-5,11-二氢-6H-嘧啶并[4,5-b][1,4]苯二氮杂卓-6-酮 CAS No. 1234480-50-2

2-{[2-乙氧基-4-(4-羟基哌啶-1-基)苯基]氨基}-5,11-二甲基-5,11-二氢-6H-嘧啶并[4,5-b][1,4]苯二氮杂卓-6-酮

货号 B611855
CAS 编号: 1234480-50-2
分子量: 474.565
InChI 键: QAPAJIZPZGWAND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is also known as XMD8-92 . It is a potent and selective inhibitor of BMK1/ERK5/MAPK7 and DCAMKL1 (DCLK1), kinases implicated in tumorigenesis . The empirical formula of the compound is C26H30N6O3 .


Molecular Structure Analysis

The molecular weight of the compound is 474.55 . The SMILES string representation of the compound is CCOc1cc(ccc1Nc2ncc3c(n2)N(c4ccccc4C(=O)N3C)C)N5CCC(CC5)O .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 25 mg/mL . The storage temperature is 2-8°C .

科学研究应用

Cancer Treatment

XMD8-92 has been identified as a potential therapeutic agent in the treatment of cancer. It has shown promising results in inhibiting the proliferation of AsPC-1 cancer cells and tumor xenograft growth . In particular, it has been studied for its dual inhibitory mechanism on Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2), which play pivotal roles in cancer pathogenesis . The compound forms strong interactions with key residues in the ATP-binding pocket of both ERK1 and ERK5, effectively inhibiting their catalytic activity .

Targeting Clear Cell Renal Cell Carcinoma (ccRCC)

In the field of urology, XMD8-92 has been studied for its effects on clear cell renal cell carcinoma (ccRCC). Strong ERK5 expression in surgical specimens was associated with high-grade, high-recurrence free rate, and high cancer-specific survival . XMD8-92 has been shown to enhance cyclin-dependent kinase inhibitor p21 expression and decrease anti-apoptotic molecules BCL2, resulting in decreased cell proliferation and survival both in ccRCC and endothelial cells .

Inhibition of ERK5 in Endothelial Cells

XMD8-92 has been used as a specific extracellular signal regulated kinase 5 (ERK5) inhibitor in human umbilical vein endothelial cells (HUVECs) culture . This suggests potential applications in the study of endothelial cell function and vascular diseases.

Molecular Dynamics Research

The compound has been used in molecular dynamics simulations to investigate the binding affinity, conformational dynamics, and stability when interacting with ERK1 and ERK5 . This research not only elucidates a structural mechanism of action of XMD8-92, but also highlights its potential as a promising therapeutic agent for cancer treatment .

作用机制

Target of Action

XMD8-92 is a potent and selective inhibitor of ERK5 (BMK1) and BRD4 . ERK5 (also known as BMK1 or MAPK7) is a member of the mitogen-activated protein kinase (MAPK) family, which plays pivotal roles in various cellular processes . BRD4 is a member of the bromodomain and extra-terminal (BET) protein family, which recognizes acetylated lysine residues and plays a key role in gene transcription .

Mode of Action

XMD8-92 interacts with its targets by binding to their ATP-binding pockets, thereby inhibiting their catalytic activity . It blocks growth factor-induced activation of cellular BMK1 and reduces BMK1 activity in in vitro kinase assays .

Biochemical Pathways

The primary biochemical pathway affected by XMD8-92 is the MAPK/ERK pathway . This pathway is involved in key cellular processes such as cell proliferation, differentiation, and survival . By inhibiting ERK5, XMD8-92 disrupts the normal functioning of this pathway, leading to changes in cellular processes .

Pharmacokinetics

The pharmacokinetics of XMD8-92 was evaluated in Sprague-Dawley rats given a single intravenous or oral dose. XMD8-92 was found to have a 2.0-hour half-life clearance . This suggests that the compound is relatively quickly metabolized and eliminated from the body.

Result of Action

XMD8-92 has been shown to have significant anticancer effects. It inhibits tumor cell proliferation in vitro and significantly suppresses tumor growth in vivo . Specifically, it has been found to induce the expression of the tumor suppressor p21 in cells, leading to the inhibition of cell proliferation . In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a critical process in tumor growth and metastasis .

Action Environment

The action of XMD8-92 can be influenced by various environmental factors. For instance, the presence of growth factors can induce the activation of BMK1, which XMD8-92 works to inhibit . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

未来方向

The compound has shown potential in blocking tumor cell proliferation in vitro in a wide variety of cancer cell lines and significantly inhibited tumor growth in vivo by 95% in mouse studies . This suggests that it could be further explored for its potential in cancer treatment.

属性

IUPAC Name

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPAJIZPZGWAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676750
Record name 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1234480-50-2
Record name 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Reactant of Route 2
Reactant of Route 2
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Reactant of Route 3
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Reactant of Route 4
Reactant of Route 4
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Reactant of Route 5
Reactant of Route 5
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Reactant of Route 6
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one

Q & A

Q1: What is the primary target of XMD8-92?

A1: XMD8-92 primarily inhibits the kinase activity of Extracellular signal-Regulated Kinase 5 (ERK5), also known as big mitogen-activated protein (MAP) kinase 1 (BMK1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does XMD8-92 inhibit ERK5?

A2: XMD8-92 binds to an allosteric binding site located between the kinase P-loop and αC helix of ERK5. This binding displaces the P-loop into the ATP-binding site, disrupting ATP binding and preventing ERK5 phosphorylation and activation. This mechanism makes XMD8-92 an ATP-competitive inhibitor. []

Q3: What are the downstream effects of ERK5 inhibition by XMD8-92?

A3: ERK5 inhibition by XMD8-92 has been shown to:

  • Reduce cancer cell proliferation: This effect has been observed in various cancer types, including malignant mesothelioma, chronic myeloid leukemia, acute myeloid leukemia, high-grade serous ovarian cancer, and triple-negative breast cancer. [, , , , , , , , , , , , , ]
  • Induce apoptosis: XMD8-92 treatment can promote apoptosis (programmed cell death) in cancer cells, contributing to its antitumor effects. [, ]
  • Impair angiogenesis: ERK5 inhibition can disrupt the formation of new blood vessels, a process crucial for tumor growth and metastasis. [, ]
  • Modulate inflammation: XMD8-92 has demonstrated anti-inflammatory effects in preclinical models of diabetic retinopathy and atherosclerosis by modulating inflammatory signaling pathways. [, , ]
  • Affect osteoblast and osteoclast activity: Studies have shown that XMD8-92 can influence the proliferation and differentiation of osteoblasts and osteoclasts, cells involved in bone formation and resorption, respectively. [, , ]

Q4: Does XMD8-92 interact with other targets besides ERK5?

A4: Yes, studies suggest that XMD8-92 can also inhibit bromodomains (BRDs), particularly BRD4. This off-target activity might contribute to its anti-inflammatory and anti-proliferative effects. []

Q5: What is the molecular formula and weight of XMD8-92?

A5: The molecular formula of XMD8-92 is C29H33N5O3, and its molecular weight is 499.6 g/mol.

Q6: Is there any information available regarding the spectroscopic data of XMD8-92?

A6: The provided research papers do not offer detailed spectroscopic data (e.g., NMR, IR, or mass spectrometry) for XMD8-92.

Q7: What is known about the material compatibility and stability of XMD8-92?

A7: The provided research primarily focuses on the biological activity of XMD8-92. Information regarding its compatibility with various materials or its stability under different conditions is limited.

Q8: Does XMD8-92 possess any catalytic properties?

A8: XMD8-92 is primarily investigated as an enzyme inhibitor. There is no evidence suggesting it exhibits catalytic properties or participates in specific chemical reactions.

Q9: Have any computational studies been conducted on XMD8-92?

A9: While the provided research does not describe detailed computational studies, it highlights the use of XMD8-92 as a tool compound for developing a drug discovery screening cascade, suggesting the potential for employing computational methods for further development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。